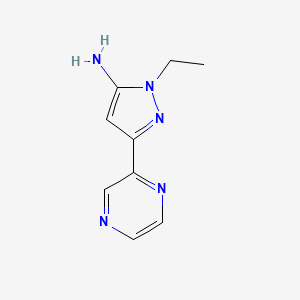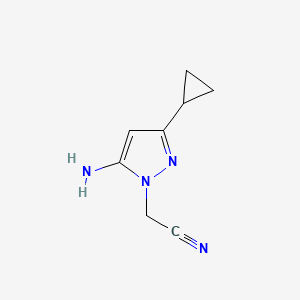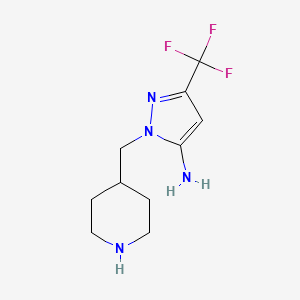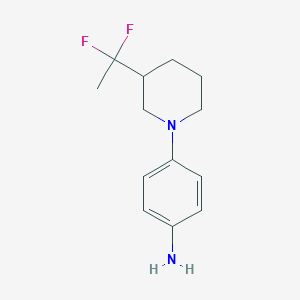
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol
Vue d'ensemble
Description
3-Chloro-2-(morpholin-4-yl)pyridine-4-boronic acid is a chemical compound with the CAS Number: 957061-04-0 . It has a molecular weight of 242.47 . The IUPAC name for this compound is 3-chloro-2-(4-morpholinyl)-4-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BClN2O3/c11-8-7 (10 (14)15)1-2-12-9 (8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 120-125°C . It is recommended to be stored at 2-8°C for optimal stability .Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound has been utilized in the development of novel therapeutic agents. Its structure is conducive to binding with various biological targets, which can be exploited to create drugs with specific actions, such as receptor antagonists or enzyme inhibitors .
Material Science
“3-Chloro-2-(morpholin-4-yl)pyridin-4-ol” serves as a precursor in the synthesis of complex molecules used in material science. These materials may have applications in creating new polymers or coatings with unique properties like enhanced durability or chemical resistance .
Biochemistry
Biochemists employ this compound in molecular biology studies, particularly in the investigation of protein-ligand interactions. It can be used to modify proteins or peptides, aiding in the study of their function and structure .
Agriculture
In the agricultural sector, research is being conducted to explore the use of this compound in the development of new pesticides or herbicides. Its chemical properties could potentially disrupt the life cycle of pests or weeds, providing a new tool for crop protection .
Environmental Science
Environmental scientists are interested in “3-Chloro-2-(morpholin-4-yl)pyridin-4-ol” for its potential use in environmental remediation. It could be part of a chemical process to detoxify pollutants or as an indicator for monitoring environmental contamination .
Analytical Chemistry
This compound is valuable in analytical chemistry for its role in the development of new analytical methods. It can be used as a standard or reagent in chromatography, spectrometry, or other analytical techniques to detect or quantify other substances .
Chemical Engineering
In chemical engineering, “3-Chloro-2-(morpholin-4-yl)pyridin-4-ol” is researched for its application in process optimization. It might be used to improve the efficiency of chemical reactions or in the design of catalysts .
Nanotechnology
Lastly, in the field of nanotechnology, there is potential for this compound to be used in the creation of nanoscale materials. These materials could have applications in electronics, medicine, or energy storage .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-morpholin-4-yl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(13)1-2-11-9(8)12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRZLOHAKIUJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)










